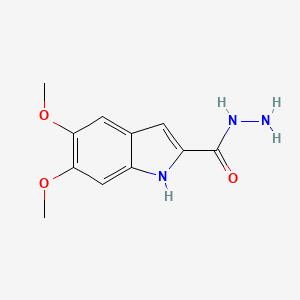

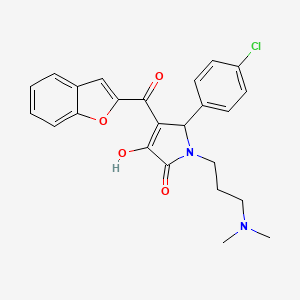

5,6-dimethoxy-1H-indole-2-carbohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5,6-dimethoxy-1H-indole-2-carbohydrazide (DMIC) is a heterocyclic compound belonging to the indole family of molecules. It is a derivative of indole-2-carbohydrazide and is a key intermediate in the synthesis of various indole derivatives. DMIC is used as a building block in the synthesis of various pharmaceuticals, agrochemicals, and other compounds. It is also used as a reagent in the synthesis of a variety of other compounds.

Wissenschaftliche Forschungsanwendungen

Antioxidant and Acetylcholinesterase Inhibition Properties

5,6-dimethoxy-1H-indole-2-carbohydrazide derivatives have been studied for their antioxidant properties and acetylcholinesterase inhibition. Research by Bingul et al. (2019) synthesized a range of these compounds, revealing their potential as promising antioxidant targets and acetylcholinesterase inhibitors. These properties are significant in researching neurodegenerative diseases like Alzheimer's (Bingul et al., 2019).

Chemosensor for Metal Ions

A novel derivative of this compound demonstrated selective recognition toward Fe+3 and Cu+2 ions, distinguishing it as a dual chemosensor for these ions. This research, conducted by Şenkuytu et al. (2019), highlights the compound's potential in detecting and analyzing these metal ions in various environments (Şenkuytu et al., 2019).

Antimicrobial and Antiproliferative Activities

Studies on heterocycles derived from 4-/5-/6-/7-nitro/5-fluoro/chloro/bromoindole-2-carbohydrazides have indicated significant antimicrobial, antiinflammatory, and antiproliferative activities. These compounds, synthesized and evaluated by Narayana et al. (2009), could be crucial in developing new antimicrobial and anticancer agents (Narayana et al., 2009).

Antidiabetic Activity

The antidiabetic activity of 2-Amino-(5-fluoro-2-oxoindolin-3-ylidene) benzoxazole-5-carbohydrazide, a related compound, was evaluated against alloxan-induced diabetic rats. This study by Anreddy (2014) suggests potential applications in treating diabetes mellitus (Anreddy, 2014).

Antihyperglycemic Agents

This compound derivatives have also shown promising results as antihyperglycemic agents. Kenchappa et al. (2017) synthesized compounds that exhibited significant antihyperglycemic activity in vivo, highlighting their potential in diabetes treatment (Kenchappa et al., 2017).

Wirkmechanismus

Target of Action

Indole derivatives, which include this compound, are known to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment development .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes that result in their biological activity . The exact nature of these interactions and changes would depend on the specific targets involved.

Biochemical Pathways

Indole derivatives are known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways, with downstream effects that contribute to their therapeutic potential.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5,6-dimethoxy-1H-indole-2-carbohydrazide are not explicitly mentioned in the available literature. These properties would be crucial in determining the compound’s bioavailability. The compound’s molecular weight, which is a factor that can influence adme properties, is known to be 24927 .

Result of Action

Indole derivatives have been found to possess various biological activities . For instance, certain indole derivatives have shown inhibitory activity against influenza A . This suggests that this compound could potentially have similar effects, depending on its specific targets and mode of action.

Action Environment

For instance, the compound is known to be stored in a dry environment at 2-8°C , suggesting that these conditions may be optimal for its stability.

Eigenschaften

IUPAC Name |

5,6-dimethoxy-1H-indole-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3/c1-16-9-4-6-3-8(11(15)14-12)13-7(6)5-10(9)17-2/h3-5,13H,12H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQOOJZZPZFCOSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=C(N2)C(=O)NN)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Chloroacetyl)amino]-N-(4-chlorophenyl)propanamide](/img/structure/B3009162.png)

![8-(2-(4-Methoxyphenyl)acetyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3009163.png)

![6-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-2-carbonitrile](/img/structure/B3009173.png)

![7-(4-(2-methoxyacetyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B3009178.png)

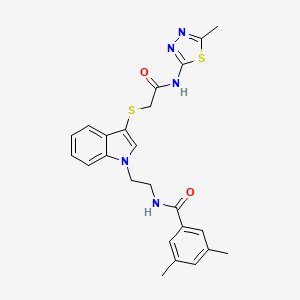

![N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)methanesulfonamide](/img/structure/B3009179.png)

![7-Bromo-1-methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one](/img/structure/B3009183.png)

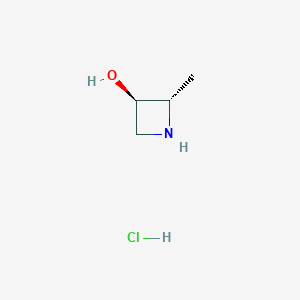

![N-{2-[(propan-2-yl)amino]ethyl}acetamide](/img/structure/B3009184.png)